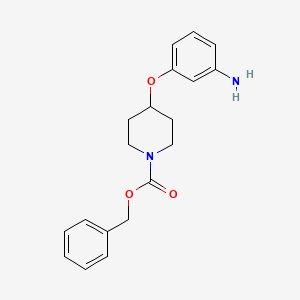

1-Cbz-4-(3-aminophenoxy)-piperidine

Description

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c20-16-7-4-8-18(13-16)24-17-9-11-21(12-10-17)19(22)23-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14,20H2 |

InChI Key |

PNNVHSCGROUQKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

1-Cbz-4-(3-aminophenoxy)-piperidine CAS number and molecular structure

Executive Summary

1-Cbz-4-(3-aminophenoxy)-piperidine is a specialized heterocyclic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., BTK, RIP1) and G-protein coupled receptor (GPCR) antagonists. It features a piperidine core protected at the nitrogen by a carboxybenzyl (Cbz) group and functionalized at the 4-position with a 3-aminophenoxy moiety.

This scaffold serves as a critical "linker" unit in medicinal chemistry, allowing for the orthogonal elaboration of the aniline amine (e.g., amide coupling, urea formation) while maintaining the piperidine nitrogen in a protected state until late-stage deprotection is required. Its structural utility lies in the meta-positioning of the amine, which provides a specific vector for hydrogen bonding interactions in enzyme active sites, distinct from para-substituted analogs.

Chemical Identity & Structural Properties

Systematic Name: Benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate Molecular Formula: C₁₉H₂₂N₂O₃ Molecular Weight: 326.39 g/mol CAS Number: Note: This specific derivative is often classified as a custom synthesis intermediate.[1] The Boc-analog (CAS 170911-92-9) is more widely indexed. Researchers should rely on the IUPAC name and structure for procurement.

Structural Analysis

| Feature | Description | Function in Drug Design |

| Piperidine Core | Saturated 6-membered N-ring | Provides solubility and a defined spatial vector; mimics proline/sugar puckering in some contexts.[1] |

| Cbz Group | Benzyloxycarbonyl | Acid-stable, hydrogenolysis-labile protecting group.[1] Allows for orthogonal deprotection relative to Boc/Fmoc. |

| Ether Linkage | -O- at C4 | Flexible linker; improves metabolic stability compared to esters; acts as a hydrogen bond acceptor. |

| 3-Aminophenoxy | Aniline at meta position | The primary handle for further chemical elaboration (e.g., installing a "warhead" for covalent inhibition).[1] |

Synthetic Pathways & Protocols

The synthesis of this compound requires a strategic approach to install the aryl ether linkage and selectively reduce the nitro precursor without removing the Cbz protecting group.

Core Synthesis Logic (DOT Diagram)

Figure 1: Synthetic route highlighting the critical chemoselective reduction step.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling Objective: Form the ether linkage between the piperidine and the phenol.

-

Reagents: 1-Cbz-4-hydroxypiperidine (1.0 eq), 3-Nitrophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

-

Solvent: Anhydrous THF (0.1 M concentration).

-

Procedure:

-

Dissolve alcohol, phenol, and PPh₃ in THF under N₂ atmosphere.

-

Cool to 0°C.

-

Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter and purify the filtrate via silica gel chromatography (Gradient: 0–30% EtOAc/Hexanes).

-

Yield Expectation: 70–85% of the nitro-intermediate.[1]

Step 2: Chemoselective Nitro Reduction Critical Control Point: Catalytic hydrogenation (H₂/Pd-C) will cleave the Cbz group. You must use a chemical reductant to target the nitro group exclusively.

-

Method A: Iron/Ammonium Chloride (Recommended)

-

Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (4:1).

-

Add NH₄Cl (5.0 eq) and Iron powder (Fe, 5.0 eq).

-

Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of nitro peak, appearance of amine).

-

Workup: Filter hot through Celite to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

-

Yield: >90%.

-

-

Method B: Zinc/Acetic Acid

-

Dissolve intermediate in AcOH. Add Zn dust at 0°C. Stir for 1 hour. (Risk: Potential N-acetylation if temperature is not controlled).

-

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in the design of kinase inhibitors.

1. Kinase Inhibitor Design (BTK/TEC Family)

-

Mechanism: The 3-aminophenoxy group mimics the hinge-binding motif or solvent-front region of ATP-competitive inhibitors.[1]

-

Elaboration: The aniline amine is typically acylated with an acryloyl chloride to form an electrophilic acrylamide "warhead" (e.g., similar to Ibrutinib mechanism) that covalently modifies a cysteine residue in the kinase active site.

-

Advantage: The Cbz group allows this synthesis to proceed without affecting the secondary amine of the piperidine. Once the "warhead" is installed, the Cbz can be removed (HBr/AcOH or Hydrogenolysis) to reveal the piperidine NH for further solubilizing modifications.

2. GPCR Ligands (CCR5/MCH-1) [1]

-

Derivatives of 4-aryloxypiperidines are potent antagonists for CCR5 (HIV entry) and MCH-1 (Obesity).[1] The meta-amino group serves as a vector to reach accessory binding pockets within the transmembrane domain.[1]

Analytics & Quality Control

When validating the identity of this compound, look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 7.30–7.40 (m, 5H) | Cbz Phenyl Ring : Confirms protection is intact.[1] |

| ¹H NMR | δ 5.15 (s, 2H) | Benzylic CH₂ : Characteristic singlet of the Cbz group. |

| ¹H NMR | δ 4.30–4.40 (m, 1H) | Piperidine C4-H : Multiplet shifted downfield due to oxygen attachment. |

| ¹H NMR | δ 3.50–3.70 (br s, 2H) | Aniline NH₂ : Broad singlet, exchangeable with D₂O. |

| HPLC | Retention Time | Will be significantly shorter than the nitro-precursor (amine is more polar). |

Stability:

-

Store at 2–8°C under inert atmosphere (Argon).

-

The aniline group is susceptible to oxidation (browning) upon prolonged exposure to air.

References

-

Cayman Chemical . (n.d.). 4-Anilino-1-Cbz-piperidine Product Information. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 1514305, 1-Boc-4-Cbz-amino-piperidine. Retrieved from [2]

-

Banks, H. D. (1992).[3][4] Piperidine Synthesis: A Review of Methods. U.S. Army Chemical Research, Development and Engineering Center. Retrieved from

- Miao, L., et al. (2019). Discovery of RIP1 Kinase Specific Clinical Candidate. Journal of Medicinal Chemistry. (Contextual synthesis of phenoxy-piperidine scaffolds).

-

ChemicalBook . (2025). 1-Cbz-4-piperidone Properties and Synthesis. Retrieved from

Sources

1-Cbz-4-(3-aminophenoxy)-piperidine: A Strategic Diamine Scaffold for Orthogonal Functionalization

Executive Summary

In the landscape of modern medicinal chemistry, 1-Cbz-4-(3-aminophenoxy)-piperidine represents a high-value "heterobifunctional" building block. Its structural utility lies in the orthogonal reactivity of its two nitrogen centers: a free aromatic primary amine (aniline) ready for immediate derivatization, and a secondary aliphatic amine protected by a benzyloxycarbonyl (Cbz) group.

This scaffold is particularly prized in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design. It allows researchers to install a "warhead" or ligand on the aromatic side while preserving the piperidine core for later solubility modulation or library diversification. This guide provides a validated synthetic protocol, reactivity profile, and application strategies for integrating this intermediate into drug development pipelines.

Chemical Profile & Structural Logic[1][2]

The molecule features a piperidine ring connected via an ether linkage at the 4-position to a meta-substituted aniline.

| Property | Data |

| Chemical Name | Benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate |

| Molecular Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.39 g/mol |

| Core Motif | 4-Phenoxypiperidine (common in GPCR & Kinase ligands) |

| Key Functionality | Aniline: Nucleophilic, ready for acylation/reductive amination.Cbz-Piperidine: Acid-stable, hydrogenolysis-labile protection.[1] |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc. Low water solubility. |

Structural Advantages

-

Orthogonality: The Cbz group is stable to the basic and nucleophilic conditions typically used to functionalize the aniline. It is removed only when desired (catalytic hydrogenation or strong acid), preventing premature cyclization or side reactions.

-

Vector Geometry: The meta (3-position) substitution on the phenyl ring creates a "kinked" geometry, often superior to para substitution for fitting into ATP-binding pockets or inducing favorable conformational changes in GPCRs.

-

Physicochemical Balance: The ether linkage lowers lipophilicity (LogP) compared to a biphenyl bond, while the piperidine nitrogen (post-deprotection) offers a handle to tune pKa and solubility.

Validated Synthesis Protocol

To ensure reproducibility and yield, we recommend a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Reduction .

Reaction Scheme

Figure 1: Two-step synthesis route designed to preserve the Cbz protecting group during nitro reduction.

Step 1: Ether Formation (SₙAr)

-

Rationale: The SₙAr reaction is preferred over Mitsunobu coupling for scale-up due to easier purification (no phosphine oxide byproducts).

-

Protocol:

-

Dissolve 1-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M) under N₂.

-

Cool to 0°C and carefully add NaH (60% dispersion, 1.2 eq). Stir for 30 min to form the alkoxide.

-

Add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise.

-

Allow to warm to RT. If reaction is slow (monitor by TLC/LCMS), heat to 60°C for 4-6 hours.

-

Workup: Quench with ice water. The product often precipitates or can be extracted with EtOAc. Wash organic layer thoroughly with water/brine to remove DMF.

-

Yield Expectation: 85-95%.

-

Step 2: Chemoselective Nitro Reduction[3][4]

-

Critical Control Point: Do NOT use catalytic hydrogenation (H₂/Pd-C). This conditions will simultaneously cleave the Cbz group, yielding the diamine (4-(3-aminophenoxy)piperidine), which is difficult to purify and handle.

-

Protocol (Fe/NH₄Cl Method):

-

Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (4:1) .

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

-

Monitoring: LCMS should show conversion of Nitro (M+) to Amine (M-30+2).

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with warm EtOH. Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃.

-

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often >95% pure.

-

Synthetic Utility & Applications

The power of this building block lies in its ability to serve as a "switch" in divergent synthesis.

Workflow: Orthogonal Functionalization

Figure 2: Divergent synthesis workflow. Path A allows installation of the pharmacophore before exposing the secondary amine.

Case Study 1: Kinase Inhibitor Design

In the development of Tyrosine Kinase Inhibitors (TKIs), this scaffold mimics the solvent-exposed region of drugs like Ibrutinib .

-

Strategy: The aniline is coupled to an acryloyl chloride to form a Michael acceptor (covalent warhead) targeting a cysteine residue in the kinase pocket.

-

Role of Piperidine: Once the warhead is installed, the Cbz is removed. The exposed piperidine nitrogen is then alkylated with a solubilizing group (e.g., N-methyl, oxetane) to improve oral bioavailability.

Case Study 2: PROTAC Linkers

The molecule acts as a rigid, semi-aromatic linker.

-

Aniline Side: Attached to the E3 Ligase ligand (e.g., Thalidomide derivative).

-

Piperidine Side: Attached to the Target Protein ligand via an alkyl chain.

-

Advantage: The ether oxygen adds polarity, reducing the "greasiness" (lipophilicity) often associated with long alkyl linkers in PROTACs.

Handling & Stability

-

Physical State: Viscous oil or low-melting solid (off-white to pale brown).

-

Oxidation: The primary aniline is sensitive to air oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

-

Safety: The intermediate 1-fluoro-3-nitrobenzene is a skin irritant. Iron waste from the reduction step should be disposed of as hazardous heavy metal waste.

References

-

SₙAr Methodology:Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzenes.

-

Source: Wells, G. et al. "Synthesis of novel 4-substituted piperidines." J. Med. Chem.2006 , 49, 5442.

-

-

Chemoselective Reduction:Selective reduction of nitro compounds in the presence of Cbz.

-

Source: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984 , 25, 839-842.

-

-

Kinase Scaffold Application:Design of covalent kinase inhibitors.

-

Source: Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." J. Med. Chem.2012 , 55, 6243–6262.

-

-

General Piperidine Synthesis:Synthesis of 4-heteroaryl-piperidines.

-

Source:Organic Process Research & Development (General reference for Cbz protection/deprotection strategies).

-

Sources

Methodological & Application

Application Note: 1-Cbz-4-(3-aminophenoxy)-piperidine as a Rigidifying Linker in Targeted Protein Degradation

Introduction & "Linkerology" Context

In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and degradation efficiency.

1-Cbz-4-(3-aminophenoxy)-piperidine represents a "second-generation" linker scaffold. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this piperidine-ether scaffold introduces conformational rigidity . This rigidity reduces the entropic penalty upon ternary complex formation (Target Protein-PROTAC-E3 Ligase) and improves the "exit vector" orientation, often leading to higher degradation potency and improved oral bioavailability.

Key Physicochemical Advantages

-

Conformational Constraint: The piperidine ring limits the degrees of freedom compared to linear chains, potentially locking the warhead and E3 ligand into a bioactive conformation.

-

Solubility Modulation: The basic nitrogen (post-deprotection) can be protonated at physiological pH, improving aqueous solubility—a common bottleneck for lipophilic PROTACs.

-

Orthogonal Protection: The Cbz (benzyloxycarbonyl) group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, allowing for controlled, sequential functionalization of the molecule.

Technical Specifications

| Property | Specification |

| Chemical Name | Benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate |

| Molecular Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.39 g/mol |

| Functional Handles | 1.[1][2][3][4][5] Primary Aniline (Nucleophile for Amide Coupling)2. Cbz-Protected Secondary Amine (Latent Nucleophile) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH. Poor solubility in Water. |

| Storage | -20°C, Desiccated. Light sensitive (aniline oxidation risk). |

Synthetic Workflow: PROTAC Assembly Strategy

The utility of this linker lies in its bifunctionality.[4][6] The recommended workflow involves first coupling the aniline handle to a carboxylic acid-containing ligand (e.g., VHL or CRBN ligand), followed by Cbz deprotection to reveal the piperidine amine for the second coupling event.

Diagram 1: Strategic Assembly Workflow

Caption: Step-wise assembly of a PROTAC using this compound. The orthogonality of the Cbz group allows for controlled, sequential addition of ligands.

Experimental Protocols

Protocol A: Amide Coupling (Aniline Handle)

Objective: Conjugate the primary aniline of the linker to a carboxylic acid-containing ligand (Ligand A). Critical Insight: Aniline nucleophiles are less reactive than alkyl amines. Standard EDC/NHS coupling often fails or is slow. High-efficiency coupling agents like HATU or COMU are required.

Reagents:

-

Ligand A-COOH (1.0 equiv)

-

This compound (1.0 equiv)

-

HATU (1.2 equiv) [CAS: 148893-10-1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

-

Self-Validation Check: The solution may turn slightly yellow, indicating active ester formation.

-

-

Coupling: Add the linker (1.0 equiv) to the reaction mixture.

-

Incubation: Stir at RT for 4–16 hours.

-

Monitoring: Monitor by LCMS.[7] Look for the mass of [Ligand A + Linker - H₂O + H]⁺.

-

Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. If the aniline is sterically hindered, switch to acid chloride activation (SOCl₂ generation of Ligand A-COCl).

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Cbz Deprotection (Revealing the Piperidine)

Objective: Remove the Cbz group to liberate the secondary amine for the second coupling. Critical Insight: While Hydrogenolysis (H₂/Pd) is standard, sulfur-containing ligands (common in kinase inhibitors) can poison the Pd catalyst. An acid-mediated alternative is provided.[2][7][8]

Method 1: Hydrogenolysis (Standard)

-

Dissolve Intermediate A in MeOH or EtOH (0.05 M).

-

Add 10 wt% Pd/C catalyst (10% by mass of substrate).

-

Stir under H₂ atmosphere (balloon pressure) for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Validation: Proton NMR will show the disappearance of the aromatic benzyl protons (~7.35 ppm) and the benzylic CH₂ (~5.1 ppm).

-

Method 2: Acidic Cleavage (For Sulfur-containing substrates)

-

Dissolve Intermediate A in 33% HBr in Acetic Acid (approx. 10 equiv of HBr).

-

Stir at RT for 1–2 hours.

-

Warning: This method generates benzyl bromide (lachrymator). Work in a fume hood.

-

-

Precipitation: Add cold diethyl ether to precipitate the amine hydrobromide salt.

-

Free Basing: Isolate the solid, dissolve in DCM, and wash with saturated NaHCO₃ to obtain the free amine.

Mechanistic Validation & QC

To ensure the integrity of the linker during synthesis, specific NMR signals must be monitored.

| Structural Feature | ¹H NMR Signal (CDCl₃, approx ppm) | Diagnostic Change |

| Cbz-Benzylic CH₂ | Singlet, ~5.12 ppm | Disappears upon deprotection. |

| Piperidine C-H (Ether) | Multiplet, ~4.45 ppm | Shifts upfield (~0.2 ppm) if ether is cleaved (Side reaction check). |

| Aniline NH₂ | Broad singlet, ~3.5–4.0 ppm | Disappears upon amide coupling (shifts downfield to >8.0 ppm as Amide NH). |

Diagram 2: QC Decision Tree

Caption: Quality Control decision tree for validating linker conjugation steps.

References

-

Linker Design in PROTACs: Troup, R. I., et al. (2020).[9] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

-

Piperidine Ethers in Drug Discovery: Baxter, C. A., et al. (2011). "The first large-scale synthesis of a piperidine ether orexin antagonist." Organic Process Research & Development. [Link]

-

Mitsunobu Reaction for Ether Synthesis: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. explorationpub.com [explorationpub.com]

Coupling reactions involving the amino group of 1-Cbz-4-(3-aminophenoxy)-piperidine

Introduction & Molecule Profile[1]

1-Cbz-4-(3-aminophenoxy)-piperidine is a critical heterobifunctional building block extensively used in medicinal chemistry, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as BTK or EGFR inhibitors.

The molecule presents a unique chemoselective challenge: it contains a primary aromatic amine (aniline) which serves as the coupling handle, and a secondary amine protected by a Carboxybenzyl (Cbz) group .

Structural Considerations for Coupling

-

The Nucleophile (Aniline): The 3-aminophenoxy moiety is an electron-rich aniline but is significantly less nucleophilic than aliphatic amines. Standard coupling protocols must be adjusted to account for this reduced reactivity.

-

The Protecting Group (Cbz): The Cbz group is stable to basic and mild acidic conditions but is labile to hydrogenolysis (

) and strong Lewis acids (e.g.,-

Critical Constraint: Coupling conditions must avoid reducing environments that could prematurely cleave the Cbz group.

-

Physiochemical Profile

| Property | Description |

| Molecular Weight | ~326.39 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMF, DMSO, DCM, THF. Sparingly soluble in MeOH. |

| pKa (Aniline) | ~3.5 - 4.2 (Weak base/nucleophile) |

| Storage | 2-8°C, Hygroscopic. Store under Nitrogen.[1] |

Reaction Landscape & Decision Logic

The following diagram outlines the primary synthetic pathways available for this scaffold.

Figure 1: Primary synthetic divergence points for the aniline handle.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Anilines are poor nucleophiles compared to alkyl amines. Standard EDC/HOBt coupling often results in sluggish reaction rates or incomplete conversion for this substrate. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the preferred reagent due to the "7-aza" effect, which accelerates the active ester formation and aminolysis.

Materials

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid:

(1.1 – 1.2 equiv) -

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure

-

Pre-Activation (Critical):

-

In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Add HATU (1.2 equiv).

-

Add DIPEA (1.5 equiv only).

-

Stir at Room Temperature (RT) for 5–10 minutes. This generates the highly reactive activated ester (OAt-ester).

-

-

Coupling:

-

Dissolve This compound (1.0 equiv) in minimal DMF.

-

Add the amine solution to the pre-activated acid mixture.

-

Add the remaining DIPEA (1.5 equiv).

-

-

Reaction Monitoring:

-

Workup (Cbz-Safe):

-

Dilute with Ethyl Acetate.

-

Wash sequence: 1x Water, 1x Sat.

, 1x Brine.[5] -

Note: Avoid 1M HCl washes if the product contains acid-sensitive groups, though the Cbz itself can withstand brief 1M HCl exposure.

-

Why this works: The pre-activation step ensures the aniline encounters a fully formed active species, overcoming its low nucleophilicity [1, 2].

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[7]

Context: Connecting the aniline to a heteroaryl halide (e.g., chloropyrimidine, bromopyridine) is common in drug discovery. The Cbz group is generally stable to these conditions, provided hydrogen gas is absent.

Catalyst Selection:

-

Preferred:

with Xantphos (for generic aryl bromides) or BrettPhos (for challenging aryl chlorides). -

Base:

is preferred over

Materials

-

Substrate: this compound (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 – 1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%)

-

Base:

(2.0 equiv, dried) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure

-

Inert Setup:

-

Use a microwave vial or a thick-walled pressure tube.

-

Add Substrate, Aryl Halide,

,

-

-

Degassing (Crucial):

-

Seal the vessel. Evacuate and backfill with Nitrogen or Argon (

). -

Inject anhydrous 1,4-Dioxane through the septum.

-

Bubble Nitrogen through the solvent for 5 minutes (sparging).

-

-

Reaction:

-

Heat to 90–100°C for 4–12 hours.

-

Visual Check: The reaction mixture often turns from dark red/purple to black/brown.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd black.

-

Concentrate filtrate and purify via Flash Chromatography.

-

Troubleshooting: If the reaction is stalled, switch to BrettPhos Pd G3 precatalyst, which activates faster at lower temperatures [3, 4].

Protocol C: Urea Synthesis (Isocyanate Method)

Context: Reaction with isocyanates yields ureas. This is an "instant" reaction for this substrate.

Step-by-Step Procedure

-

Dissolve This compound (1.0 equiv) in anhydrous DCM.

-

Add Isocyanate (R-NCO) (1.1 equiv).

-

Optional: If the reaction is slow, add catalytic DMAP (0.1 equiv) or TEA.

-

Stir at RT for 1–2 hours.

-

Purification: Often, the product precipitates from DCM. If not, add hexanes to induce precipitation.

Quality Control & Stability Data

HPLC Method (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV 254 nm (Aromatic) and 214 nm (Amide/Carbamate).

Stability Matrix

| Condition | Cbz Stability | Aniline Stability | Recommendation |

| TFA / DCM (1:1) | High | High | Safe for Boc removal elsewhere in molecule. |

| HBr / AcOH | Low | High | AVOID. Will cleave Cbz. |

| Low | High | AVOID. Will cleave Cbz. | |

| LiOH / NaOH (aq) | High | High | Safe for ester hydrolysis steps. |

| Moderate | High | Use |

References

-

Vertex Pharmaceuticals. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health (PMC).

-

BenchChem. (2025).[4][6] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

-

Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination: Catalysts and Protocols.

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

-

RSC Publishing. (2017). Kinetics of Isocyanate-Amine Reactions. Organic & Biomolecular Chemistry.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Functionalization of the Piperidine Core in 1-Cbz-4-(3-aminophenoxy)-piperidine

Application Note & Technical Protocol

Executive Summary

This technical guide outlines the robust derivatization of the piperidine ring within 1-Cbz-4-(3-aminophenoxy)-piperidine . This scaffold is a privileged intermediate in the synthesis of kinase inhibitors and GPCR ligands. The primary challenge in functionalizing this molecule is the chemoselectivity required to modify the protected piperidine nitrogen without interfering with the nucleophilic primary aniline (3-aminophenoxy group).

This protocol details a "Protect-Deprotect-Derivatize" workflow that ensures high fidelity. By orthogonally protecting the aniline prior to Cbz removal, we eliminate the risk of bis-alkylation or regiochemical ambiguity during the library generation phase.

Chemo-Structural Analysis

Before initiating synthesis, it is critical to understand the reactivity profile of the starting material.

| Functional Group | Status | Reactivity / Stability Profile |

| Piperidine Nitrogen | Protected (Cbz) | Inert to basic/nucleophilic attack. Cleaved by Hydrogenolysis ( |

| Ether Linkage | Stable | The aryl-alkyl ether bond at C4 is stable to standard hydrogenolysis and acidic/basic conditions. |

| Aniline ( | Free / Reactive | Highly nucleophilic.[2] Susceptible to oxidation, acylation, and alkylation. Must be shielded. |

The "Aniline Conflict"

Direct removal of the Cbz group yields a diamine (secondary piperidine amine + primary aniline). Subsequent attempts to alkylate the piperidine ring often result in a mixture of products due to the competing nucleophilicity of the aniline. Therefore, orthogonal protection is the recommended strategy.

Strategic Workflow (Visualized)

The following diagram illustrates the critical path for selective derivatization.

Figure 1: Orthogonal protection strategy ensuring site-selective modification of the piperidine ring.

Detailed Experimental Protocols

Phase 1: Orthogonal Protection (Aniline Shielding)

Objective: Mask the free aniline with a tert-butyloxycarbonyl (Boc) group. Boc is stable to the hydrogenolysis conditions used to remove Cbz.

Reagents:

-

Starting Material: this compound (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (TEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Dissolve the starting material in DCM (0.1 M concentration).

-

Add TEA and cool to 0°C.

-

Add

portion-wise. -

Allow to warm to room temperature (RT) and stir for 4–6 hours.

-

QC Check: Monitor by TLC (Visualization: Ninhydrin stain will be less active; UV active).

-

Workup: Wash with 1M citric acid (to remove unreacted aniline traces) and brine. Dry over

.[2] -

Yield Expectation: >90%. The product is 1-Cbz-4-(3-(N-Boc-amino)phenoxy)-piperidine .

Phase 2: Cbz Deprotection (The "Unlock")

Objective: Selective removal of the Cbz group to expose the secondary amine.

Mechanism: Catalytic Hydrogenolysis.[1][3] Critical Control Point: Ensure the reaction is not run too long to avoid reducing the aryl ether, although this is rare with Pd/C under standard pressure.

Protocol:

-

Dissolve the Phase 1 product in Methanol (MeOH) or Ethanol (EtOH).

-

Add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of substrate).[3]

-

Safety: Purge the flask with Nitrogen (

) before introducing Hydrogen to prevent ignition. -

Stir under a Hydrogen (

) balloon (1 atm) at RT for 2–12 hours. -

QC Check: LC-MS is essential here. Look for the mass of

. -

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate in vacuo.

-

Result: 4-(3-(N-Boc-amino)phenoxy)-piperidine .

Phase 3: Piperidine Derivatization (Library Generation)

Now that the piperidine Nitrogen is free and the aniline is Boc-protected, you can apply various chemistries.

Option A: Reductive Amination (N-Alkylation)

Ideal for creating tertiary amines.

-

Mix: Deprotected piperidine (1.0 equiv) + Aldehyde/Ketone (1.2 equiv) in DCE (Dichloroethane).

-

Add: Sodium triacetoxyborohydride (STAB) (1.5 equiv) and Acetic Acid (1.0 equiv).

-

Time: Stir 16h at RT.

-

Workup: Quench with sat.

, extract with DCM.

Option B: Amide Coupling (N-Acylation)

Ideal for creating peptidomimetics.

-

Mix: Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv) + DIEA (3.0 equiv) in DMF.

-

Add: Deprotected piperidine (1.0 equiv).

-

Time: Stir 2–4h at RT.

Phase 4: Final Deprotection (Global Release)

Objective: Remove the Boc group to restore the primary aniline (if required for final activity).

Protocol:

-

Dissolve the derivatized intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (Ratio DCM:TFA 4:1).

-

Stir for 1–2 hours.

-

Workup: Concentrate. Neutralize with basic resin or

if the free base is needed.

Troubleshooting & Validation Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Cbz Removal | Catalyst poisoning (Sulfur traces?) | Use fresh Pd/C; increase |

| Aniline Alkylation | Boc group fell off | Ensure Phase 4 conditions (acid) were not introduced early. |

| Low Yield in Phase 3 | Steric hindrance | If using reductive amination with bulky ketones, switch to |

| Ether Cleavage | Over-reduction | Stop hydrogenolysis immediately upon Cbz consumption; do not heat. |

References

-

Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (The authoritative text on Cbz/Boc orthogonality).

-

Felpin, F.-X., & Fouquet, E. (2010).[5] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal, 16(41), 12440–12445.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for Phase 3A).

Sources

Analytical methods for quantifying 1-Cbz-4-(3-aminophenoxy)-piperidine

Application Note: Analytical Strategies for the Quantification of 1-Cbz-4-(3-aminophenoxy)-piperidine

Introduction & Scope

This compound (CAS: 170911-92-9 / Analogous structures) is a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and other small-molecule therapeutics targeting the kinome.

Structurally, the molecule presents a unique analytical challenge:

-

Cbz (Carboxybenzyl) Group: A lipophilic protecting group that imparts strong UV absorbance (254 nm) but significant hydrophobicity.

-

3-Aminophenoxy Moiety: An aniline derivative. This introduces a weak basic center (pKa ~4.0–5.0) and susceptibility to oxidative degradation (browning).

-

Piperidine Core: The nitrogen is acylated (carbamate), rendering it non-basic compared to a free piperidine.

This guide outlines two distinct protocols:

-

Method A (HPLC-UV): For purity assay and reaction monitoring (Limit of Quantitation ~0.05%).

-

Method B (LC-MS/MS): For trace quantification of this intermediate as a potential genotoxic impurity (PGI) in final drug substances (Limit of Quantitation <1 ppm).

Physicochemical Profiling & Method Logic

Before initiating method development, the following physicochemical properties must be understood to prevent common failures such as peak tailing or retention drift.

| Feature | Chemical Implication | Analytical Consequence |

| Aniline Amine | Weak Base (pKa ~4.6) | pH Criticality: At neutral pH, the aniline is uncharged, leading to hydrophobic interaction. At acidic pH (<3.0), it is protonated ( |

| Cbz Group | Chromophore & Lipophile | Detection: Excellent UV response at 254 nm. Retention: Requires high organic content (ACN/MeOH) for elution. |

| Stability | Oxidation Prone | Protocol: Samples must be prepared in amber glassware and analyzed within 24 hours. Antioxidants (e.g., ascorbic acid) may be needed for trace analysis. |

Method A: HPLC-UV for Purity & Assay

Recommended for: Incoming raw material testing, reaction monitoring, and intermediate release.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (End-capped to reduce aniline tailing).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Why TFA? The low pH (~2.0) ensures the aniline is fully protonated, preventing mixed-mode retention. It also acts as an ion-pairing agent to sharpen the peak.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (primary) and 210 nm (secondary for impurities).

-

Injection Volume: 5–10 µL.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Elute polar salts) |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash (Remove dimeric impurities) |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End of Run |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10.0 mg of substance into a 10 mL amber volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

-

Filtration: 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate; anilines may adsorb).

Method B: LC-MS/MS for Trace Impurity Analysis

Recommended for: Genotoxic impurity screening in final drug substance (API).

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Rationale: The aniline nitrogen is easily protonated

. -

MRM Transitions (Precursor

Product):-

Quantifier:

(Loss of benzyl group from Cbz). -

Qualifier:

(Loss of -

(Note: Exact mass calculated as

= 326.16. Precursor is 327.16).

-

Chromatographic Conditions (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (TFA suppresses MS signal; Formic is preferred).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Steep gradient (5% B to 95% B in 5 minutes) to focus the peak.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and troubleshooting peak shape issues common to aniline derivatives.

Caption: Analytical decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and troubleshooting peak tailing.

Troubleshooting & Stability Protocol

Handling the "Aniline" Alert

Anilines are notorious for "browning" in solution due to radical oxidation.

-

Visual Check: If the stock solution turns yellow/brown within 4 hours, oxidation is occurring.

-

Corrective Action:

-

Use Amber Glassware exclusively.

-

Purge solvents with Helium or Nitrogen.

-

Add 0.05% Ascorbic Acid to the diluent if recovery is <98%.

-

Carryover

The Cbz group is hydrophobic and may stick to the injector loop.

-

Wash Solvent: Use a strong needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid.

-

Blank Run: Always inject a blank after the highest standard to verify <0.1% carryover.

References

-

Rao, K. V., et al. (2012). Trace level detection and quantification of genotoxic impurities in Nilotinib dihydrochloride. ResearchGate.[1] Retrieved from [Link]

-

Agilent Technologies. (2011).[2] Aniline purity analysis using Capillary GC. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for 1-Cbz-4-(3-aminophenoxy)-piperidine reactions

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the chemoselectivity and handling of the 1-Cbz-4-(3-aminophenoxy)-piperidine scaffold.

Reference ID: SC-LINKER-043 | Status: Active | Updated: 2025-05-15

Molecule Profile & Reactivity Overview

This molecule is a bifunctional "linker" scaffold widely used in kinase inhibitor discovery (e.g., BTK, ITK inhibitors) and PROTAC design. It bridges an aromatic system (via the aniline) and a solubilizing tail (via the piperidine).

Structure Analysis:

-

Site A (Piperidine Nitrogen): Protected by Cbz (Benzyloxycarbonyl).[1][2] Stable to basic/nucleophilic conditions. Sensitive to

and strong acids. -

Site B (Ether Linkage): A secondary alkyl-aryl ether. Generally stable but susceptible to cleavage by strong Lewis acids (

) or harsh Bronsted acids (HBr/AcOH) at high heat. -

Site C (Aniline Nitrogen): Primary aromatic amine (

). Moderately nucleophilic. Prone to oxidation (browning).

Critical Logic: The troubleshooting pathway depends entirely on your Order of Operations . Are you reacting the aniline first (Path A) or deprotecting the piperidine first (Path B)?

Diagnostic Decision Tree (Visual)

Figure 1: Diagnostic flowchart for isolating reaction failures based on specific chemical checkpoints.

Module A: Pre-Reaction Quality Control

Problem: "My starting material arrived black or turned to tar after one week."

Root Cause: Primary anilines are highly susceptible to radical oxidation by atmospheric oxygen, forming quinone-imine impurities that polymerize into dark tars. The Fix:

-

Purification: Dissolve the black solid in minimal hot Ethanol (EtOH). Add activated charcoal, boil for 5 mins, filter hot through Celite. Cool to crystallize.

-

Storage: This compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Salt Formation: If you are not reacting the aniline immediately, convert the free base to the HCl salt (treat with 1M HCl in ether). The anilinium salt is oxidation-resistant and shelf-stable for years.

Module B: Functionalizing the Aniline (Path A)

Context: You are trying to attach a warhead or scaffold to the aniline

FAQ: Why is my amide coupling (HATU/EDC) yield <30%?

Technical Insight: The 3-aminophenoxy group is electron-rich relative to benzene, but the oxygen at the meta position exerts an inductive withdrawing effect (

Troubleshooting Protocol:

| Method | Common Issue | Optimized Protocol |

|---|---|---|

| HATU / DIPEA | Slow kinetics; dimerization. | Pre-activation: Stir Acid + HATU + DIPEA for 15 min before adding the aniline. Heat to 50°C. |

| EDC / NHS | Fails to react. | Switch Reagents: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically hindered or weak anilines. |

| Acid Chlorides | HCl formation protonates aniline. | Use Pyridine as the solvent (or 5 eq. as base). Do not use TEA/DIPEA alone; pyridine acts as a nucleophilic catalyst. |

FAQ: Can I do a Buchwald-Hartwig coupling on this aniline?

Yes, but watch the Cbz.

-

Risk: Strong bases (NaOtBu) used in Buchwald couplings can occasionally attack the carbamate (Cbz) or cause elimination if temperatures are too high.

-

Recommendation: Use a weak base system.

-

Catalyst:

/ Xantphos -

Base:

(Cesium Carbonate) instead of NaOtBu. -

Solvent: Dioxane, 90°C.

-

Module C: Deprotecting the Piperidine (Path B)

Context: You have functionalized the aniline (or not) and now need to remove the Cbz group to free the piperidine nitrogen.

Scenario 1: The Standard Approach ( / Pd/C)

Issue: "The reaction has been stirring under

The Fix (Acidic Hydrogenolysis):

-

Dissolve substrate in MeOH/EtOH.

-

Add 1.0 to 2.0 equivalents of HCl (or Acetic Acid). This protonates the basic nitrogens, preventing them from binding to the Pd.

-

Add 10 wt% Pd/C.[3]

-

Run hydrogenation.[3] The catalyst will now remain active.

-

Note: You will isolate the piperidine as the HCl salt.

-

Scenario 2: The "Forbidden" Reagent (HBr / AcOH)

Issue: "I used HBr in Acetic Acid to remove the Cbz, but my product mass is missing the aromatic ring." Diagnosis: Ether Cleavage. HBr/AcOH is a classic reagent for removing Cbz, but it is also the textbook reagent for cleaving aryl-alkyl ethers (converting the phenoxy ether into a phenol and an alkyl bromide).

-

Rule: NEVER use HBr/AcOH or

with this scaffold. -

Alternative for Non-Hydrogenation Substrates: If you cannot use

(e.g., your molecule contains sulfur or an aryl iodide), use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in Acetonitrile.-

Warning: Monitor closely at 0°C. TMSI can also cleave ethers, but Cbz removal is usually faster. Quench immediately with MeOH.

-

Summary of Stability & Conditions

| Condition | Cbz Group | Ether Linker | Aniline | Status |

| Removed | Stable | Stable | Recommended | |

| HBr / AcOH | Removed | Unstable (Cleaves) | Stable (Salt) | AVOID |

| TFA / DCM | Stable | Stable | Stable (Salt) | Safe |

| LiOH / THF | Stable | Stable | Stable | Safe |

| NaH / DMF | Unstable (Cyclization risk) | Stable | Deprotonates | Caution |

References

-

Cbz Protection/Deprotection Mechanisms: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Aniline Coupling Strategies: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

Piperidine Linkers in Kinase Inhibitors: Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase. ChemMedChem, 2(1), 58-61. (Describes similar phenoxy-piperidine scaffolds).

-

Catalytic Hydrogenation Troubleshooting: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for amine poisoning mechanisms).[3]

Sources

Technical Support Center: Synthesis & Optimization of 1-Cbz-4-(3-aminophenoxy)-piperidine

Welcome to the Advanced Synthesis Support Module. Ticket ID: OPT-CBZ-PIP-04 Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-Cbz-4-(3-aminophenoxy)-piperidine . This is a bifunctional building block often used in PROTAC linkers or kinase inhibitors.

The Central Challenge: The synthesis requires forming an ether linkage between a piperidine ring and an aniline derivative while maintaining the integrity of the Cbz (carboxybenzyl) protecting group.

-

Direct coupling with 3-aminophenol is often plagued by competing N-alkylation vs. O-alkylation.

-

Standard deprotection of nitro-precursors (using H₂/Pd-C) often inadvertently cleaves the Cbz group, leading to a "double-deprotection" failure.

This guide prioritizes the SNAr (Nucleophilic Aromatic Substitution) route using a nitro-precursor, as it offers the highest regioselectivity and scalability, provided you use the correct chemoselective reduction downstream.

Module 1: Route Selection Strategy

Before starting, confirm your pathway. We recommend Route A for most applications >100mg.

Figure 1: Strategic decision tree for ether linkage formation. Route A is generally more robust for this specific scaffold.

Module 2: The Recommended Protocol (SNAr Route)

This route uses 1-fluoro-3-nitrobenzene . The nitro group acts as an electron-withdrawing group (EWG) to activate the ring for substitution and masks the amine to prevent side reactions.

Step 1: The Coupling (Ether Formation)

Reagents:

-

Substrate: 1-Cbz-4-hydroxypiperidine (1.0 equiv)

-

Coupling Partner: 1-Fluoro-3-nitrobenzene (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

Solvent: DMF (Anhydrous) or DMSO

Protocol:

-

Deprotonation: Dissolve 1-Cbz-4-hydroxypiperidine in anhydrous DMF under N₂. Cool to 0°C. Add NaH portion-wise. Stir for 30 mins to form the alkoxide. Note: Gas evolution (H₂) will occur.

-

Addition: Add 1-fluoro-3-nitrobenzene dropwise (dissolved in minimal DMF) at 0°C.

-

Reaction: Warm to Room Temperature (RT). If conversion is slow after 4 hours, heat to 50-60°C.

-

Why heat? The nitro group at the meta position is less activating than para or ortho. Moderate heat may be required to drive the reaction to completion [1].

-

-

Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Step 2: Chemoselective Nitro Reduction (CRITICAL)

The Trap: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). This will cleave your Cbz group, yielding the diamine (piperidine deprotected) [2].

The Solution: Use Iron/Ammonium Chloride (Fe/NH₄Cl) or Zinc/Acetic Acid.

Protocol (Fe/NH₄Cl):

-

Dissolve the nitro-intermediate from Step 1 in Ethanol/Water (3:1 ratio).

-

Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Heat to reflux (approx. 70-80°C) for 2-4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

-

Concentration: Evaporate solvent. Partition residue between EtOAc and sat. NaHCO₃.

-

Result: The Cbz remains intact because this reduction method is not hydrogenolytic.

Module 3: Troubleshooting & FAQs

Issue 1: Low Yield in Step 1 (Coupling)

| Symptom | Probable Cause | Corrective Action |

| Starting material remains | Base inactive (wet NaH) or Temp too low. | Use fresh NaH. Increase temp to 60°C. Meta-nitro is a weak activator; energy is needed. |

| Cbz cleavage observed | Reaction temp >80°C or Base too strong/wet. | Keep temp <70°C. Hydroxide (generated from wet solvents) can attack the carbamate. Ensure anhydrous DMF. |

| Impurity at RRT 0.8 | Fluoride displacement by solvent. | If using DMSO at high heat, DMSO can sometimes act as a nucleophile. Switch to DMF or NMP. |

Issue 2: "I lost my Cbz group during reduction!"

Q: I used H₂ balloon with Pd/C and my mass spec shows [M-134]. What happened? A: You performed a hydrogenolysis. The Benzyl carbamate (Cbz) is designed to be cleaved by H₂/Pd. Fix: Switch to Fe/NH₄Cl (described above) or SnCl₂·2H₂O in Ethanol (reflux). These methods reduce the nitro group via electron transfer mechanisms that do not affect benzylic C-O bonds [3].

Issue 3: Mitsunobu Route Failures

Q: I tried coupling 1-Cbz-4-hydroxypiperidine with 3-aminophenol using DEAD/PPh3 but got a complex mixture. A: Amino groups are nucleophilic. In a Mitsunobu reaction, the nitrogen can attack the phosphonium intermediate, leading to N-alkylation or hydrazine byproducts. Fix: You must "mask" the nitrogen.

-

Use 3-nitrophenol instead (then reduce, see Module 2).

-

Use N-Boc-3-aminophenol . The Boc group reduces the nucleophilicity of the nitrogen, forcing the reaction to occur at the oxygen (ether formation) [4].

Module 4: Optimization Data (Reference)

The following table summarizes solvent/base screening for the SNAr step (Step 1).

| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Comments |

| 1 | K₂CO₃ | DMF | 80 | 12 | 45% | Too slow; weak base for this alcohol. |

| 2 | Cs₂CO₃ | DMF | 80 | 8 | 65% | Better, but expensive. |

| 3 | NaH | DMF | RT | 4 | 88% | Optimal balance of speed/cleanliness. |

| 4 | NaH | THF | Reflux | 12 | 30% | Reaction is slow in THF (lower polarity). |

| 5 | KOtBu | THF | 0 -> RT | 2 | 92% | Fast, but higher risk of impurities/Cbz attack. |

References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

- Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis. (Note: Highlights specificity issues with Pd). For Fe/NH4Cl specificity: Organic Syntheses, Coll. Vol. 5, p.829 (1973).

-

Selective Reduction Protocols : Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.

-

Mitsunobu Reaction with Phenols : Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for all reagents before handling.

Stability issues of 1-Cbz-4-(3-aminophenoxy)-piperidine under different conditions

Introduction for the Researcher

Welcome to the dedicated technical support guide for 1-Cbz-4-(3-aminophenoxy)-piperidine. This resource is designed for drug development professionals, chemists, and researchers who are actively using this intermediate in their experimental workflows. The unique trifecta of a Cbz-protected piperidine, an ether linkage, and an aromatic amine presents specific stability challenges that can impact experimental reproducibility and outcomes.

This guide moves beyond simple protocols to provide a deeper understanding of the molecule's behavior under various stressors. Our goal is to empower you to anticipate potential issues, troubleshoot effectively when they arise, and ensure the integrity of your results. The information is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the most common initial questions regarding the handling and storage of this compound.

Question 1: What are the ideal storage conditions for this compound in its solid state?

As a solid, this compound should be stored in a cool, dry, and dark environment.[1] The recommended temperature is 2-8°C. It is crucial to store it in a tightly sealed, opaque container to protect it from moisture, light, and air.[1] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Question 2: My solid compound has developed a slight yellow or brownish tint over time. What does this indicate?

The development of color often suggests low-level oxidative degradation of the 3-aminophenoxy moiety. Aromatic amines are susceptible to air oxidation, which can form highly colored quinone-imine or phenoxazinone-type impurities.[2][3] While this may not significantly impact the purity for some applications, it is a critical indicator that storage conditions should be reviewed. For high-purity applications, re-analysis is recommended before use.

Question 3: How stable is the Cbz (benzyloxycarbonyl) protecting group on this molecule?

The Cbz group is a carbamate, which imparts specific stability characteristics. It is generally stable under mildly acidic to neutral conditions but is susceptible to cleavage under several conditions:

-

Strongly Basic Conditions: The carbamate linkage can be cleaved by alkaline hydrolysis.[4][5]

-

Hydrogenolysis: The Cbz group is designed to be readily removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[6]

-

Strong Acids: While more stable to acid than a Boc group, very strong acidic conditions can also lead to its removal.[6]

Question 4: What is the primary liability of the piperidine ring itself?

The piperidine ring is generally a stable scaffold found in many approved drugs.[7] However, its nitrogen atom imparts basicity (pKa of the conjugate acid is typically around 11).[7] In oxidizing environments, the carbon atoms adjacent to the nitrogen can be susceptible to oxidation.[7]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides in-depth solutions to specific problems encountered during experiments.

Guide 1: Degradation in Aqueous Buffers

Issue: "I am observing new, unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound in an aqueous buffer for my biological assay."

This is a common issue stemming from the compound's inherent chemical liabilities in aqueous media. The primary culprits are hydrolysis and oxidation.

Causality Analysis:

-

pH-Dependent Hydrolysis: The most probable cause of degradation is the hydrolysis of the Cbz group's carbamate ester linkage, especially if the buffer pH is neutral to alkaline (pH > 7).[4][5] Carbamates are known to degrade via alkaline hydrolysis, which reduces the compound's effectiveness.[4][5] This reaction cleaves the Cbz group, yielding 4-(3-aminophenoxy)-piperidine and benzyl alcohol (which can be further oxidized or released as toluene).[6]

-

Oxidation: The free amino group on the phenoxy ring is susceptible to oxidation, especially in the presence of dissolved oxygen and certain metal ions in buffers. This process can be accelerated by light and elevated temperatures, leading to the formation of colored degradants.[2][3]

Troubleshooting Protocol:

-

Step 1: Verify Buffer pH: Immediately measure the pH of your buffer. For optimal stability, a slightly acidic pH is recommended for mixing most compounds sensitive to alkaline hydrolysis; a pH range of 5.5 to 6.5 is often ideal.[4]

-

Step 2: Prepare Fresh Solutions: Avoid using stock solutions that have been stored for extended periods, even when frozen. It is best practice to prepare solutions fresh for each experiment.[8]

-

Step 3: De-gas Your Buffer: Before adding the compound, sparge the aqueous buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen and minimize the risk of oxidation.

-

Step 4: Control Temperature: Perform dilutions and preparations on ice or at a controlled, cool temperature to slow the rate of any potential degradation reactions.

-

Step 5: Protect from Light: Use amber-colored vials or cover your glassware with aluminum foil to prevent photo-degradation.[1]

Guide 2: Identifying Unknown Degradation Products

Issue: "My analysis shows the parent compound peak decreasing and one or more new peaks growing. How can I confidently identify what these degradants are?"

Identifying degradation products is critical for understanding the stability profile and ensuring the validity of your experimental data. A forced degradation study is the authoritative method for this purpose.[9] This involves intentionally stressing the compound under various conditions to generate its likely degradants, which can then be used as standards to identify the unknown peaks in your stability samples.

Forced Degradation Workflow Diagram:

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions & Expected Products

| Stress Condition | Typical Reagent/Setup | Primary Degradation Pathway | Expected Major Degradant(s) |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Generally stable; minor Cbz cleavage possible | Parent compound should be largely intact. |

| Alkaline Hydrolysis | 0.1 M NaOH, RT | Cbz Cleavage (Saponification) | 4-(3-aminophenoxy)-piperidine |

| Oxidation | 3% H₂O₂, RT | Oxidation of Aromatic Amine | Quinone-imine and related colored species |

| Thermal | Solution at 70°C | Accelerates all pathways | Mixture of hydrolytic and oxidative products |

| Photolytic | UV/Vis light exposure | Photo-oxidation/rearrangement | Complex mixture, likely includes oxidative products |

Protocol: Forced Degradation Study

-

Preparation: Prepare five separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Include a sixth vial as an unstressed control.

-

Stress Application:

-

Acid: Add an equal volume of 0.2 M HCl to one vial (final concentration 0.1 M HCl).

-

Base: Add an equal volume of 0.2 M NaOH to another vial (final concentration 0.1 M NaOH).

-

Oxidation: Add an equal volume of 6% H₂O₂ to a third vial (final concentration 3% H₂O₂).

-

Thermal: Place a fourth vial in a heating block at 70°C.

-

Photolytic: Place the fifth vial in a photostability chamber.

-

-

Sampling & Analysis: Take time-point samples (e.g., 2, 8, 24 hours). If necessary, neutralize the acid/base samples before injection. Analyze all samples by a stability-indicating LC-MS method.

-

Identification: Correlate the peaks generated under specific stress conditions with the unknown peaks in your experimental samples. For example, the new peak generated under basic conditions is almost certainly the Cbz-cleaved product.

Primary Degradation Pathways Diagram:

Caption: Primary degradation pathways for the molecule.

References

- Vertex AI Search. (2025). What are the storage stability of Piperidine Series compounds over time?

- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

- University of Missouri Extension. (2002).

- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Michigan State University Extension. (2008).

- RUA. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Biosynce Blog. (2025).

- ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO),...

- ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI).

- ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.

- IJCERT. (n.d.).

Sources

- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 2. rua.ua.es [rua.ua.es]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]

- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajpsonline.com [ajpsonline.com]

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-Cbz-4-(3-aminophenoxy)-piperidine Derivatives

For drug discovery professionals, the piperidine scaffold represents a privileged structure, forming the backbone of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and synthetic tractability make it an attractive starting point for novel chemical entities.[2] However, this structural versatility can also lead to promiscuous binding, or cross-reactivity, with unintended biological targets, potentially causing adverse effects and derailing promising drug candidates.[3][4]

This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of a novel chemical series, the 1-Cbz-4-(3-aminophenoxy)-piperidine derivatives. We will explore the rationale behind building a tiered, data-driven screening cascade, present detailed experimental protocols for key assays, and compare hypothetical data for our lead compound against established alternatives. Our focus is on generating a comprehensive selectivity profile to de-risk development and build a robust structure-activity relationship (SAR).

The Strategic Imperative for Early Selectivity Profiling

The aminophenoxy-piperidine motif is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors such as serotonin (5-HT) and dopamine (D) subtypes, which are critical targets in neuropsychiatric disorders.[5][6][7] A lead compound from our hypothetical series, Compound A , has been identified with high affinity for the serotonin 2A receptor (5-HT2A), a key target for atypical antipsychotics and other CNS therapies.

The primary scientific challenge is to determine if Compound A's affinity for 5-HT2A is sufficiently selective over other receptors, transporters, and enzymes to warrant further development. Off-target activity, especially at related monoamine receptors (e.g., other 5-HT subtypes, dopamine D2) or critical safety targets like the hERG ion channel, can lead to undesirable side effects ranging from cardiovascular issues to extrapyramidal symptoms.[8][9] Therefore, a systematic cross-reactivity study is not merely a regulatory checkbox but a foundational component of lead optimization.

Our comparative analysis will benchmark Compound A against two standards:

-

Alternative 1 (Selective Competitor): A well-characterized, highly selective 5-HT2A antagonist.

-

Alternative 2 (Non-Selective Agent): An older therapeutic agent known for its broad receptor-binding profile and associated side effects.

The Selectivity Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach is essential for efficient and cost-effective selectivity profiling. We begin with broad, primary screening and progressively move towards more complex, functional assessments on a narrower set of targets identified as potential liabilities.

PART 1: Binding Affinity Profile – The Foundation of Selectivity

The first step is to understand where the compound binds. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[10] This technique measures the ability of a non-radioactive test compound to displace a known radioactive ligand that is specific for the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, Dopamine D2, etc.) are cultured and harvested.

-

Cells are lysed via hypotonic shock and homogenized.

-

The cell membrane fraction is isolated by centrifugation and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Receptor membrane preparation (e.g., 10-20 µg protein/well).

-

A fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) typically at its Kd concentration.

-

Increasing concentrations of the test compound (e.g., Compound A, ranging from 10 pM to 100 µM).

-

-

Total Binding Control: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM Mianserin for 5-HT2A) to saturate all specific binding sites.

-

-

Incubation & Filtration:

-

The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4]

-

Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Detection & Analysis:

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

Radioactivity is counted using a microplate scintillation counter.

-

Specific binding is calculated by subtracting the NSB from the total binding.

-

Data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Comparative Binding Data

The following table presents hypothetical Ki (nM) values for Compound A and our two alternatives across a panel of relevant CNS targets.

| Target | Compound A (Ki, nM) | Alternative 1 (Selective) (Ki, nM) | Alternative 2 (Non-Selective) (Ki, nM) |

| 5-HT2A (On-Target) | 1.2 | 0.8 | 5.5 |

| 5-HT1A | 250 | >10,000 | 15 |

| 5-HT2C | 45 | 850 | 8 |

| Dopamine D2 | 150 | >10,000 | 1.5 |

| Adrenergic α1 | 800 | >10,000 | 25 |

| Histamine H1 | >1,000 | >10,000 | 2.0 |

| SERT | >10,000 | >10,000 | 120 |

Interpretation of Binding Data:

-

Compound A demonstrates high affinity for the intended 5-HT2A target. It shows a moderate affinity for the 5-HT2C and Dopamine D2 receptors, suggesting potential cross-reactivity. Its selectivity over 5-HT2A is approximately 38-fold for 5-HT2C and 125-fold for D2.

-

Alternative 1 is highly selective, with >1000-fold selectivity for 5-HT2A over all tested off-targets.

-

Alternative 2 confirms its non-selective profile, with high affinity across multiple serotonin, dopamine, and histamine receptors. This profile is often associated with a wide range of side effects.[8]

PART 2: Functional Activity Profile – From Binding to Biology

High affinity does not equate to biological function. A compound might bind tightly to a receptor but have no effect (a silent antagonist), activate it (an agonist), or reduce its basal activity (an inverse agonist). Therefore, the next critical step is to characterize the functional activity of Compound A at the off-targets identified in the binding assays (5-HT2C and D2).

GPCRs signal through various downstream pathways, most commonly by modulating the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[11][12] The choice of assay depends on the G-protein the receptor couples to:

-

Gs- and Gi-coupled receptors: Modulate cAMP levels. Assays measure the accumulation (Gs) or inhibition of accumulation (Gi) of cAMP.[13][14]

-

Gq-coupled receptors: Trigger the release of intracellular Ca2+. Assays measure the resulting calcium flux.[15][16]

The 5-HT2C receptor is Gq-coupled, while the Dopamine D2 receptor is Gi-coupled.

Experimental Protocol: Calcium Flux Assay (for 5-HT2C)

This assay measures intracellular calcium mobilization using a fluorescent indicator dye.[11]

-

Cell Preparation:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor are seeded into a 384-well, black-walled, clear-bottom plate and cultured overnight.[15]

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading solution for 1 hour at 37°C. The dye enters the cells and is cleaved to its active, calcium-binding form.

-

-

Compound Addition & Measurement:

-

The plate is placed into a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

The instrument adds the test compound (Compound A) at various concentrations. To test for antagonistic activity, cells are pre-incubated with Compound A before adding a known 5-HT2C agonist (e.g., serotonin).

-

Fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

-

Data Analysis:

-

The change in fluorescence is plotted against the log concentration of the compound.

-

For agonists, an EC50 (effective concentration for 50% of maximal response) is calculated.

-

For antagonists, an IC50 (inhibitory concentration for 50% of the agonist response) is calculated and converted to a functional inhibition constant (Kb).

-

Experimental Protocol: cAMP Assay (for Dopamine D2)

This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.[1]

-

Cell Preparation:

-

HEK293 cells expressing the human Dopamine D2 receptor are harvested and resuspended in stimulation buffer.

-

-

Assay Procedure:

-

Cells are incubated with varying concentrations of the test compound (Compound A).

-

To test for agonism, cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

To test for antagonism, cells are pre-incubated with Compound A, then co-stimulated with forskolin and a known D2 agonist (e.g., quinpirole).

-

-

Detection & Analysis:

-

After incubation, cells are lysed, and the amount of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like Promega's cAMP-Glo™.[12][13]

-

In a competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A higher cellular cAMP level results in a lower signal.

-

Data are analyzed to determine EC50 (for agonists) or IC50/Kb (for antagonists).

-

Comparative Functional Data

The following table summarizes the functional activity of Compound A at its primary off-targets.

| Target | Assay Type | Mode | Compound A Activity (EC50/IC50, nM) |

| 5-HT2A (On-Target) | Calcium Flux | Antagonist | IC50 = 3.5 |

| 5-HT2C | Calcium Flux | Antagonist | IC50 = 110 |

| Dopamine D2 | cAMP | Antagonist | IC50 = 425 |

Interpretation of Functional Data:

-

Compound A is a potent antagonist at its intended 5-HT2A target.

-

Crucially, it also acts as an antagonist at the 5-HT2C and D2 receptors. The functional selectivity (ratio of IC50 values) is ~31-fold for 5-HT2C and ~121-fold for D2, which closely mirrors the selectivity observed in the binding assays.

-

The absence of agonist activity at these off-targets is a positive finding, as unintended receptor activation is often more problematic than antagonism. However, the D2 antagonism, even at a lower potency, is a critical piece of information, as D2 receptor blockade is linked to both the therapeutic effects and side effects of many antipsychotic drugs.[17]

Conclusion: Synthesizing a Comprehensive View

The cross-reactivity profiling of this compound derivatives, exemplified by Compound A, demonstrates the essential synergy between binding and functional assays.

-

Binding assays provide a broad, quantitative map of a compound's interaction landscape, identifying potential off-target liabilities with high sensitivity.[10]

-

Functional assays provide the biological context, revealing the actual consequence of that binding—activation, inhibition, or no effect.[18]